molecular formula C14H10F2 B13659308 Benzene, 1,1'-ethenylidenebis[4-fluoro- CAS No. 6175-14-0

Benzene, 1,1'-ethenylidenebis[4-fluoro-

Cat. No.: B13659308
CAS No.: 6175-14-0
M. Wt: 216.22 g/mol
InChI Key: OKWIEHVHIHQUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,1'-ethenylidenebis[4-fluoro- is a useful research compound. Its molecular formula is C14H10F2 and its molecular weight is 216.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,1'-ethenylidenebis[4-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,1'-ethenylidenebis[4-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Ethene-1,1-diyl)bis(fluorobenzene) typically involves the reaction of 4-fluorobenzaldehyde with a suitable reagent to form the ethene bridge. One common method is the Wittig reaction, where 4-fluorobenzaldehyde reacts with a phosphonium ylide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Ethene-1,1-diyl)bis(fluorobenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-(Ethene-1,1-diyl)bis(fluorobenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Ethene-1,1-diyl)bis(fluorobenzene) involves its interaction with various molecular targets. The ethene bridge and fluorobenzene rings allow it to participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and binding affinity with other molecules, making it useful in various chemical and biological processes .

Comparison with Similar Compounds

Uniqueness: 4,4’-(Ethene-1,1-diyl)bis(fluorobenzene) is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. The ethene bridge also provides rigidity and planarity, influencing its chemical behavior and interactions .

Properties

CAS No.

6175-14-0

Molecular Formula

C14H10F2

Molecular Weight

216.22 g/mol

IUPAC Name

1-fluoro-4-[1-(4-fluorophenyl)ethenyl]benzene

InChI

InChI=1S/C14H10F2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-9H,1H2

InChI Key

OKWIEHVHIHQUFB-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.